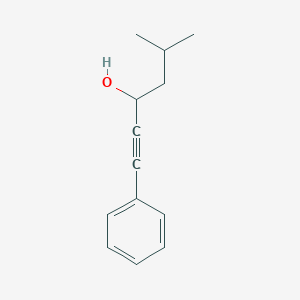
11-Demethylellipticine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Demethylellipticine is a derivative of ellipticine, a naturally occurring alkaloid isolated from the plant Ochrosia elliptica. Ellipticine and its derivatives, including this compound, are known for their potent anticancer properties. The compound belongs to the class of pyrido[4,3-b]carbazoles and has been the subject of extensive chemical and pharmacological research due to its unique structure and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Demethylellipticine typically involves the cyclization of appropriate intermediates. One common method includes the reaction of 2-lithio-phenylsulfonylindole with a key alkenyl intermediate, followed by thermal cyclization to yield this compound . Another approach involves the use of the Vilsmeier-Haack reagent to synthesize pyrido[3,2-b]carbazoles and pyrido[2,3-c]carbazoles, which can then be converted to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Demethylellipticine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which are often evaluated for their enhanced anticancer properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying the reactivity of pyrido[4,3-b]carbazoles.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Known for its potent anticancer activity, particularly in inhibiting topoisomerase II and intercalating with DNA
Wirkmechanismus
The primary mechanism by which 11-Demethylellipticine exerts its effects is through intercalation with DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, this compound has been shown to interact with other molecular targets, including kinases and transcription factors such as p53 .
Vergleich Mit ähnlichen Verbindungen
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: A derivative with modifications at the 9-position.
Celiptium (9-hydroxy-N-methylellipticinium acetate): A derivative that progressed to clinical trials
Uniqueness: 11-Demethylellipticine is unique due to its specific substitution pattern, which influences its biological activity and pharmacokinetic properties. Its ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable compound for anticancer research .
Eigenschaften
CAS-Nummer |
4238-66-8 |
|---|---|
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
5-methyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C16H12N2/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-9,18H,1H3 |
InChI-Schlüssel |
IWBSLSHNIIOYRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=CC2=CC3=C1NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


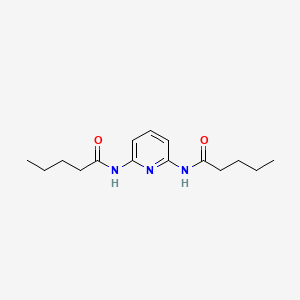
![N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B14159653.png)
![6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B14159656.png)
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)

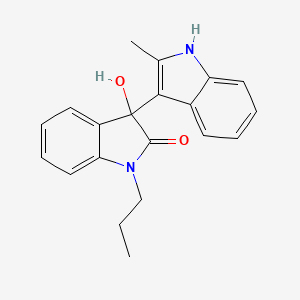
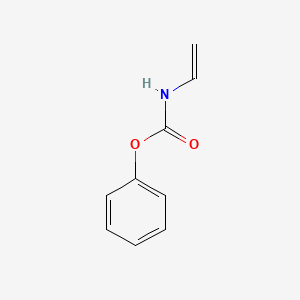
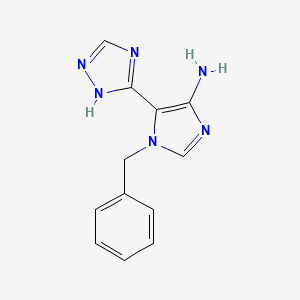
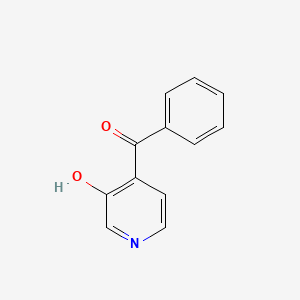

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
